3-(Benzyloxy)cyclobutanecarboxylic acid

Catalog No.
S2885665
CAS No.
4958-02-5; 84182-47-8; 84182-48-9
M.F
C12H14O3
M. Wt
206.241
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Benzyloxy)cyclobutanecarboxylic acid

CAS Number

4958-02-5; 84182-47-8; 84182-48-9

Product Name

3-(Benzyloxy)cyclobutanecarboxylic acid

IUPAC Name

3-phenylmethoxycyclobutane-1-carboxylic acid

Molecular Formula

C12H14O3

Molecular Weight

206.241

InChI

InChI=1S/C12H14O3/c13-12(14)10-6-11(7-10)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14)

InChI Key

YNNOFVDQHAHVFG-UHFFFAOYSA-N

SMILES

C1C(CC1OCC2=CC=CC=C2)C(=O)O

Solubility

not available

3-(Benzyloxy)cyclobutanecarboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a benzyloxy group and a carboxylic acid functional group. Its molecular formula is C12H14O3C_{12}H_{14}O_{3} with a molecular weight of 206.24 g/mol. This compound is notable for its unique structure, which combines the rigidity of the cyclobutane ring with the reactivity of the carboxylic acid group, making it a valuable intermediate in organic synthesis and pharmaceutical development .

Typical of carboxylic acids and ethers. Key reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to yield cyclobutane derivatives.
  • Nucleophilic Substitution: The benzyloxy group can be substituted under nucleophilic conditions, allowing for further functionalization of the cyclobutane core .

Several methods exist for synthesizing 3-(benzyloxy)cyclobutanecarboxylic acid:

  • Nucleophilic Substitution: Starting from 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate, nucleophilic substitution can yield cyclobutane derivatives, which are then hydrolyzed to form the carboxylic acid .
  • Bromination and Hydrolysis: The compound can also be synthesized via bromination followed by hydrolysis steps, allowing for controlled introduction of functional groups.
  • Oxidative Reactions: Utilizing oxidizing agents on appropriate precursors can facilitate the formation of the desired compound through multi-step synthesis routes .

3-(Benzyloxy)cyclobutanecarboxylic acid serves multiple purposes in both industrial and research settings:

  • Pharmaceutical Intermediates: It is utilized in the synthesis of various pharmaceuticals due to its unique structural properties.
  • Chemical Research: The compound is valuable in organic chemistry research for studying reaction mechanisms involving cyclobutane derivatives.
  • Material Science: Its derivatives may find applications in developing new materials or polymers due to their structural characteristics .

Several compounds share structural similarities with 3-(benzyloxy)cyclobutanecarboxylic acid. Here are some notable examples:

Compound NameCAS NumberKey Features
3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid84182-46-7Contains two carboxyl groups; higher reactivity
Benzyl 3-hydroxycyclobutanecarboxylate480449-99-8Hydroxyl group adds polarity; potential for hydrogen bonding
Benzyl 2-(3-oxocyclobutyl)acetate1823317-05-0Contains an oxo group; different reactivity profile
5-(Benzyloxy)-5-oxopentanoic acid54322-10-0Similar ether functionality; different ring structure

Uniqueness

3-(Benzyloxy)cyclobutanecarboxylic acid stands out due to its specific combination of a cyclobutane framework and a benzyloxy substituent, which influences its chemical behavior and potential applications in medicinal chemistry and material science. Its ability to undergo various transformations while maintaining structural integrity makes it a versatile compound in synthetic chemistry .

XLogP3

1.7

Dates

Modify: 2023-07-23

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